6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a unique thiazolopyridine core, which is known for its diverse biological activities and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-chloro-6-fluorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a thiazole derivative under controlled conditions to form the thiazolopyridine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chloro-6-fluorobenzylidene)nicotinohydrazide
- (5E)-5-(2-chloro-6-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
6-ethyl 8-methyl (2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.
Properties
Molecular Formula |
C25H18Cl2F2N2O5S |
---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
6-O-ethyl 8-O-methyl (2Z)-5-amino-7-(2-chloro-6-fluorophenyl)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C25H18Cl2F2N2O5S/c1-3-36-25(34)19-18(17-13(27)7-5-9-15(17)29)20(24(33)35-2)23-31(21(19)30)22(32)16(37-23)10-11-12(26)6-4-8-14(11)28/h4-10,18H,3,30H2,1-2H3/b16-10- |
InChI Key |
MAZYNDWSXCTATA-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=C(C=CC=C3Cl)F)C(=O)OC)S/C(=C\C4=C(C=CC=C4Cl)F)/C2=O)N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=C(C=CC=C3Cl)F)C(=O)OC)SC(=CC4=C(C=CC=C4Cl)F)C2=O)N |
Origin of Product |
United States |
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